molecular formula C14H19N3 B6445936 benzyl(methyl)[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine CAS No. 2548977-85-9

benzyl(methyl)[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine

Cat. No.: B6445936
CAS No.: 2548977-85-9
M. Wt: 229.32 g/mol
InChI Key: ILKIMCNHXGZUGN-UHFFFAOYSA-N
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Description

The compound “benzyl(methyl)[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine” is a complex organic molecule. It contains a benzyl group, a methyl group, and a 2-(4-methyl-1H-pyrazol-1-yl)ethylamine group . The pyrazole group is a five-membered heterocyclic compound with two nitrogen atoms . Pyrazole derivatives are known for their diverse pharmacological effects .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. As a complex organic molecule, it could potentially undergo a variety of organic reactions .

Scientific Research Applications

Benzyl(methyl)[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine has been used in a variety of scientific applications, including the study of molecular recognition, drug delivery, and enzyme inhibition. It has also been used as a model compound to study the effects of various organic compounds on the environment. This compound has also been used in the study of drug metabolism and pharmacodynamics.

Advantages and Limitations for Lab Experiments

Benzyl(methyl)[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine is a useful compound for laboratory experiments due to its ease of synthesis and its ability to interact with a variety of biological targets. However, it is important to note that this compound can be toxic in high concentrations and should be used with caution. Additionally, this compound should not be used in long-term experiments due to its potential for toxicity.

Future Directions

There are a variety of potential future directions for the use of benzyl(methyl)[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine. One potential direction is the use of this compound as a tool to study the effects of environmental contaminants on the human body. Additionally, this compound could be used to study the effects of drug metabolism and pharmacodynamics. This compound could also be used to study the effects of various organic compounds on the environment, as well as the effects of various drugs on the body. Finally, this compound could be used as a model compound to study the effects of various organic compounds on the environment.

Synthesis Methods

Benzyl(methyl)[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine can be synthesized by a variety of methods, including the Williamson ether synthesis, the Grignard reaction, and the Mannich reaction. The most commonly used method is the Williamson ether synthesis, which involves the reaction of an alkyl halide and an alcohol in the presence of a base. This method produces a variety of products, including this compound.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. Proper handling and disposal procedures should be followed to ensure safety .

Properties

IUPAC Name

N-benzyl-N-methyl-2-(4-methylpyrazol-1-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3/c1-13-10-15-17(11-13)9-8-16(2)12-14-6-4-3-5-7-14/h3-7,10-11H,8-9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILKIMCNHXGZUGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CCN(C)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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